6,8-Dibromoimidazo[1,2-a]pyrazine

Heterocyclic chemistry Nucleophilic aromatic substitution 13C NMR analysis

Procure this dihalogenated imidazo[1,2-a]pyrazine for programmed, orthogonal functionalization. Its C-6 and C-8 bromine substituents enable sequential Suzuki and SNAr reactions to construct diverse, polysubstituted libraries. The core acts as an adenosine isostere, ideal for developing ATP-competitive kinase inhibitors. Unique ortho-lithiation at C-5 differentiates it from isomeric analogs. Essential for focused HIV-1 NNRTI analog synthesis.

Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
CAS No. 63744-22-9
Cat. No. B131933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromoimidazo[1,2-a]pyrazine
CAS63744-22-9
Molecular FormulaC6H3Br2N3
Molecular Weight276.92 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C(C2=N1)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
InChIKeyUQCZZGIPIMJBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9): A Strategic Bis-electrophilic Scaffold for Programmed Heterocycle Construction


6,8-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) is a dihalogenated, nitrogen-bridged heterocyclic building block featuring two reactive C–Br bonds at the 6- and 8-positions of the fused imidazo[1,2-a]pyrazine core . With a molecular weight of 276.92 g/mol and a calculated XLogP3 of 2.7, this scaffold serves as a versatile electrophilic platform that enables sequential, regioselective derivatization—primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—to generate diverse, polysubstituted imidazo[1,2-a]pyrazine libraries [1].

6,8-Dibromoimidazo[1,2-a]pyrazine: Why Mono-brominated or Alternative Core Analogs Cannot Replicate Its Synthetic Utility


Generic substitution with mono-brominated analogs (e.g., 6-bromo- or 8-bromoimidazo[1,2-a]pyrazine) or alternative imidazopyrazine cores is not chemically equivalent. The orthogonally reactive 6,8-dibromo substitution pattern is required for the controlled, sequential introduction of two distinct structural elements—a synthetic strategy that is not accessible using single-point functionalization handles . Critically, the inherent C–Br bond at position 6 is refractory to standard halogen-metal exchange conditions (e.g., n-BuLi), exhibiting a strong ortho-directing effect that redirects reactivity to the adjacent C-5 position, in stark contrast to the facile lithium-bromine exchange observed for a bromine atom at position 3 in isomeric analogs [1]. This position-dependent, non-intuitive reactivity profile precludes the use of isomeric dibromoimidazo[1,2-a]pyrazines or monobrominated derivatives for the same multi-step, diversity-oriented synthetic workflows.

Quantitative Differentiation Evidence for 6,8-Dibromoimidazo[1,2-a]pyrazine (63744-22-9) vs. Mono- and Isomeric Dibromo Analogs


6,8-Dibromoimidazo[1,2-a]pyrazine (63744-22-9): Documented Regioselective Methoxy Substitution vs. Isomeric 3,5-Dibromo Analog

Direct comparative NMR studies confirm that 6,8-dibromoimidazo[1,2-a]pyrazine and 3,5-dibromoimidazo[1,2-a]pyrazine exhibit distinct nucleophilic substitution patterns when treated with methoxide. This differential reactivity, validated by 13C NMR chemical shift assignments, is critical for predicting and controlling regioselective functionalization in multi-step syntheses [1].

Heterocyclic chemistry Nucleophilic aromatic substitution 13C NMR analysis

6,8-Dibromoimidazo[1,2-a]pyrazine (63744-22-9): Regioselective, Ortho-Directing Lithiation Behavior at C-6 Contrasted with C-3 Isomers

The lithiation behavior of bromine atoms on the imidazo[1,2-a]pyrazine core is position-dependent. Bromine at position 3 undergoes facile halogen-metal exchange with n-BuLi, whereas bromine at position 6—as found in 6,8-dibromoimidazo[1,2-a]pyrazine—is resistant to exchange, instead directing metalation ortho to C-5 [1]. This fundamentally alters the accessible functionalization pathways, making the 6,8-dibromo scaffold uniquely suited for C-5 elaboration.

Organometallic chemistry Regioselective lithiation Heterocycle functionalization

6,8-Dibromoimidazo[1,2-a]pyrazine (63744-22-9) Enables Sequential Suzuki-Miyaura/Click Functionalization for Triazole Conjugate Synthesis

The 6,8-dibromo substitution pattern is exploited for orthogonal, sequential functionalization: Suzuki-Miyaura cross-coupling at C-6 followed by copper-catalyzed azide-alkyne cycloaddition (click reaction) at C-8, enabling the synthesis of triazole-tethered imidazo[1,2-a]pyrazine-benzimidazole conjugates . This dual-reactivity profile is not achievable with mono-brominated analogs or cores lacking the requisite leaving groups.

Palladium catalysis Click chemistry Conjugate synthesis

6,8-Dibromoimidazo[1,2-a]pyrazine (63744-22-9) as an Isosteric Adenosine Replacement in Kinase Inhibitor Design: Procurement-Relevant Reactivity Data

The imidazo[1,2-a]pyrazine core serves as an isosteric replacement for the adenosine scaffold in kinase inhibitor design, a feature leveraged in the development of selective BTK inhibitors for rheumatoid arthritis . The 6,8-dibromo variant offers two electrophilic handles for introducing diverse substituents into the adenine-binding pocket, supporting the development of covalent kinase inhibitors through selective displacement reactions .

Medicinal chemistry Kinase inhibitors Isosteric replacement

6,8-Dibromoimidazo[1,2-a]pyrazine (63744-22-9): High-Yield Scalable Synthesis for Commercial Procurement Viability

A high-yielding, scalable synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine is documented in patent literature. A method using 3,5-dibromopyrazin-2-amine and bromoacetaldehyde diethyl acetal in water/THF under reflux followed by room temperature stirring provides the product in >99% yield (500 g scale, 1.688 mol) as an off-white solid with characterization data (¹H-NMR and UPLC-MS) fully reported [1]. This demonstrated scalability ensures reliable commercial availability and supply chain confidence for procurement.

Process chemistry Scalable synthesis Procurement

6,8-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9): Validated Research Applications Based on Demonstrated Reactivity


Sequential Orthogonal Derivatization for Diversity-Oriented Synthesis

Leverage the documented orthogonal reactivity of the C-6 and C-8 bromine substituents for programmed, sequential functionalization . Suzuki-Miyaura cross-coupling at C-6 followed by click chemistry at C-8 enables the construction of complex triazole-tethered imidazo[1,2-a]pyrazine-benzimidazole conjugates . This scenario is ideal for medicinal chemistry groups building focused libraries for kinase or GPCR target classes where imidazo[1,2-a]pyrazine serves as a privileged adenosine isostere.

Kinase Inhibitor Scaffold Elaboration via Isosteric Adenosine Replacement

Utilize the imidazo[1,2-a]pyrazine core as an adenosine isostere for developing ATP-competitive kinase inhibitors . The 6,8-dibromo derivative provides two electrophilic handles for introducing diverse substituents into the adenine-binding pocket, supporting the development of covalent kinase inhibitors through selective displacement reactions . This application is directly relevant to programs targeting BTK for rheumatoid arthritis and other kinases where adenine-mimetic scaffolds are employed.

C-5 Functionalization via Ortho-Directed Lithiation Retaining C-6 Bromine Handle

Exploit the unique lithiation behavior of the C-6 bromine atom, which resists halogen-metal exchange and instead directs metalation ortho to C-5 . This regioselective, ortho-directing effect enables C-5 functionalization while preserving the C-6 bromine for subsequent cross-coupling, a synthetic sequence not accessible with C-3 brominated imidazo[1,2-a]pyrazine isomers . This scenario is particularly valuable for generating 5,6,8-trisubstituted imidazo[1,2-a]pyrazines with controlled regiochemistry.

HIV-1 NNRTI Discovery Programs Using Imidazo[1,2-a]pyrazine Scaffolds

Employ 6,8-dibromoimidazo[1,2-a]pyrazine as a key intermediate for constructing novel imidazo[1,2-a]pyrazine derivatives evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The scaffold has been validated in the synthesis of compounds displaying EC₅₀ values as low as 0.26 μM against wild-type HIV-1 strain IIIB in MT-4 cell cultures, comparable to nevirapine (EC₅₀ = 0.31 μM) and superior to delavirdine (EC₅₀ = 0.54 μM) . The 6,8-dibromo intermediate provides the necessary functionalization points for generating the substituted analogs that yielded these antiviral activities.

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